3-(Tris(acetoxy)silyl)propyl methacrylate

Description

Molecular Composition and Bonding Configuration

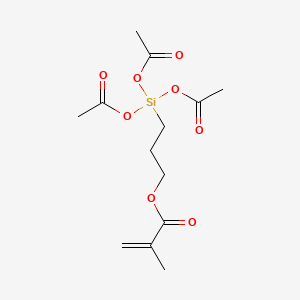

3-(Tris(acetoxy)silyl)propyl methacrylate (CAS 51772-85-1) is an organosilicon compound with the molecular formula $$ \text{C}{13}\text{H}{20}\text{O}_{8}\text{Si} $$ and a molecular weight of 332.38 g/mol. Its structure comprises:

- A methacrylate group ($$ \text{CH}2=\text{C}(\text{CH}3)\text{COO}- $$) at the terminal position.

- A propyl chain ($$ -\text{CH}2\text{CH}2\text{CH}_2- $$) linking the methacrylate to a silicon atom.

- A tris(acetoxy)silyl group ($$ \text{Si}(\text{OAc})3 $$), where each acetoxy ($$ \text{OAc} $$) substituent is an acetylated oxygen atom ($$ \text{OCOCH}3 $$).

The silicon atom adopts a tetrahedral geometry, bonding to three acetoxy groups and the propyl chain. The methacrylate’s vinyl group ($$ \text{CH}_2=\text{C} $$) introduces rigidity, while the acetoxy groups confer hydrolytic sensitivity.

Systematic IUPAC Nomenclature and Common Synonyms

The IUPAC name for this compound is 3-(triacetoxysilyl)propyl 2-methylprop-2-enoate, derived from:

- The parent carboxylic acid: 2-methylprop-2-enoic acid (methacrylic acid).

- The substituent: 3-(triacetoxysilyl)propyl, indicating a propyl chain attached to a silicon atom with three acetoxy groups.

Common synonyms include:

- Methacryloxypropyl triacetoxysilane.

- 3-[Tris(acetoxy)silyl]propyl methacrylate.

- 3-(Methacryloyloxy)propyltriacetoxysilane.

Stereochemical Considerations and Conformational Analysis

The compound lacks chiral centers due to the symmetric tris(acetoxy)silyl group and planar methacrylate moiety. However, conformational flexibility arises from:

- Rotation around the Si–O and C–C bonds in the propyl chain.

- Steric interactions between the bulky tris(acetoxy)silyl group and the methacrylate.

Studies on related silanes (e.g., 3-(trimethylsilyl)propionic acid) reveal that substituents at silicon influence conformational preferences. For example:

- The gauche conformation of the propyl chain is stabilized by hyperconjugative interactions between σ(C–Si) and σ*(C–O) orbitals.

- Steric hindrance from acetoxy groups may limit rotational freedom compared to smaller substituents (e.g., methoxy).

Comparative Structural Analysis with Related Silane Methacrylates

Structural Insights:

- Acetoxy vs. Methoxy : Acetoxy groups hydrolyze faster than methoxy due to better leaving-group ability ($$ \text{OCOCH}3 $$ vs. $$ \text{OCH}3 $$).

- Trimethylsiloxy vs. Acetoxy : Trimethylsiloxy substituents increase steric bulk and reduce polarity, favoring applications in hydrophobic matrices.

- Chain Length : Longer alkyl chains (e.g., propyl vs. ethyl) improve compatibility with organic polymers but reduce thermal stability.

Properties

IUPAC Name |

3-triacetyloxysilylpropyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O8Si/c1-9(2)13(17)18-7-6-8-22(19-10(3)14,20-11(4)15)21-12(5)16/h1,6-8H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOKHANBEXWBKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC[Si](OC(=O)C)(OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199700 | |

| Record name | 3-(Tris(acetoxy)silyl)propyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51772-85-1 | |

| Record name | 3-[Tris(acetyloxy)silyl]propyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51772-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Tris(acetoxy)silyl)propyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051772851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Tris(acetoxy)silyl)propyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[tris(acetoxy)silyl]propyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Scheme

$$

\text{3-(Trimethoxysilyl)propyl methacrylate} + \text{Acetic anhydride} \xrightarrow{\text{Catalyst, RT}} \text{this compound} + \text{Methanol}

$$

- Starting material: 3-(Trimethoxysilyl)propyl methacrylate

- Reagent: Acetic anhydride (Ac2O)

- Catalyst: Often an acid catalyst or Lewis acid (e.g., sulfuric acid or p-toluenesulfonic acid)

- Conditions: Mild temperature, typically room temperature to slightly elevated (20–40°C)

- Byproduct: Methanol, formed by substitution of methoxy groups with acetoxy groups

Process Description

- The reaction proceeds via nucleophilic substitution at the silicon atom, where the methoxy groups (-OCH3) are replaced by acetoxy groups (-OCOCH3).

- The reaction is typically carried out under anhydrous conditions to prevent premature hydrolysis of acetoxy groups.

- Continuous stirring and controlled addition of acetic anhydride help maintain reaction homogeneity and optimize yield.

Industrial Production Techniques

In industrial settings, the synthesis is scaled up using continuous flow reactors, which allow precise control over reaction parameters such as temperature, pressure, and reactant feed rates. This ensures consistent product quality and high yield.

| Parameter | Typical Industrial Range | Notes |

|---|---|---|

| Temperature | 20–40°C | Mild conditions to prevent side reactions |

| Pressure | Atmospheric to slight vacuum | To remove methanol byproduct efficiently |

| Reactant molar ratio | Acetic anhydride excess (1.2–1.5 equiv.) | Ensures complete substitution of methoxy groups |

| Catalyst loading | 0.1–1% (w/w) | Acid catalysts commonly used |

| Reaction time | 2–6 hours | Depending on scale and mixing efficiency |

- Post-reaction, the mixture is subjected to filtration and distillation to remove methanol and unreacted acetic anhydride.

- The product is purified by vacuum distillation or recrystallization if needed.

Alternative Synthetic Routes and Research Findings

While the acetylation of 3-(trimethoxysilyl)propyl methacrylate is the predominant method, related organosilicon derivatives of acrylic acids have been synthesized via different pathways, providing insights into the reactivity and versatility of these compounds.

- Efimov et al. (2007) studied the reaction of organohydrochlorosilanes with allyl acrylate, followed by acetylation with acetic anhydride to yield acetoxy derivatives analogous to this compound. This confirms the feasibility of acetylation of silicon-bound alkoxy groups to acetoxy groups with high yields and purity.

- The hydrolysis behavior of acetoxy groups was investigated, showing that these groups can be selectively converted to silanol groups, which are critical for further condensation reactions in material synthesis.

Summary Table of Preparation Methods

| Step | Description | Conditions/Notes | Byproducts |

|---|---|---|---|

| 1. Starting material synthesis | Obtain 3-(trimethoxysilyl)propyl methacrylate | Commercially available or synthesized | - |

| 2. Acetylation | React with acetic anhydride in presence of catalyst | Room temperature, anhydrous environment | Methanol |

| 3. Purification | Filtration, distillation to remove impurities | Vacuum distillation preferred | Acetic anhydride residue |

| 4. Quality control | Spectroscopic and chromatographic analysis | Confirm substitution and purity | - |

Analytical and Quality Control Considerations

- NMR Spectroscopy: Confirms substitution of methoxy groups by acetoxy groups on silicon.

- Infrared Spectroscopy (IR): Shows characteristic ester carbonyl peaks (~1750 cm⁻¹) from acetoxy groups.

- Gas Chromatography (GC): Used to detect methanol byproduct and residual reagents.

- Mass Spectrometry (MS): Confirms molecular weight and structure.

Chemical Reactions Analysis

Types of Reactions

3-(Tris(acetoxy)silyl)propyl methacrylate undergoes various types of chemical reactions, including:

Hydrolysis: The acetoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.

Polymerization: The methacrylate group can participate in free radical polymerization, leading to the formation of polymer networks.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water and a catalyst such as hydrochloric acid or acetic acid.

Polymerization: Initiated using free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under controlled temperature conditions.

Major Products Formed

Hydrolysis: Produces silanol groups and acetic acid.

Polymerization: Results in the formation of cross-linked polymer networks with enhanced mechanical properties.

Scientific Research Applications

Synthesis and Characterization

TASPM can be synthesized through various methods, including catalytic chain transfer polymerization. Studies have demonstrated its ability to form polymers with significant mechanical properties and thermal stability, making it suitable for applications in coatings and adhesives .

Applications in Coatings

TASPM is used in the formulation of coatings due to its excellent adhesion properties to various substrates, including metals, glass, and plastics. Its silane groups facilitate the formation of siloxane networks upon curing, enhancing the durability and resistance of the coatings against environmental factors .

Bonding Strength

The incorporation of TASPM into adhesive formulations has been shown to improve bonding strength significantly. It acts as a reactive diluent that enhances the crosslinking density of the adhesive matrix, leading to improved mechanical performance .

Case Study: Wood Adhesives

In a study involving wood materials, TASPM was utilized in a curable composition that demonstrated superior adhesion properties compared to traditional adhesives. The reactive silyl groups contributed to the formation of strong siloxane bonds between the wood fibers, resulting in enhanced durability and moisture resistance .

Contact Lenses

TASPM derivatives have found applications in the contact lens industry due to their ability to impart oxygen permeability to lens materials. This property is crucial for maintaining eye health and comfort during wear .

Drug Delivery Systems

Research indicates that TASPM can be employed in drug delivery systems where controlled release is desired. Its ability to form stable polymeric matrices allows for the encapsulation of therapeutic agents, providing sustained release profiles .

Chromatography

TASPM has been analyzed using high-performance liquid chromatography (HPLC), showcasing its utility in separating compounds with similar chemical structures. The reverse-phase HPLC method using TASPM has been optimized for scalability in preparative separation processes .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Polymer Chemistry | Synthesis of polymers with enhanced properties | Improved mechanical strength |

| Coatings | Formulation of durable coatings | Excellent adhesion and environmental resistance |

| Adhesives | Enhanced bonding strength for wood materials | Superior moisture resistance |

| Biomedical | Use in contact lenses and drug delivery systems | Oxygen permeability and controlled release |

| Analytical Chemistry | HPLC analysis for compound separation | Scalability and efficiency |

Mechanism of Action

The mechanism of action of 3-(Tris(acetoxy)silyl)propyl methacrylate involves the hydrolysis of the acetoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process enhances the adhesion between organic and inorganic materials by forming strong covalent bonds at the interface. The methacrylate group allows for polymerization, creating a robust polymer network that improves the mechanical properties of the material .

Comparison with Similar Compounds

Chemical Structure and Reactivity

Key Differences :

Performance in Key Metrics

Other Related Compounds

Biological Activity

3-(Tris(acetoxy)silyl)propyl methacrylate (CAS No. 51772-85-1) is a silane-based compound that has garnered interest in various fields, particularly in materials science and biomedical applications. Its unique structure, which combines organic and silicon functionalities, allows for versatile applications, including its use in polymer synthesis and as a potential bioactive agent.

- Molecular Formula : C12H22O6Si

- Molecular Weight : 306.39 g/mol

- Structure : The compound features a methacrylate group that can undergo polymerization, facilitating the formation of various polymeric materials.

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and cellular components. The acetoxy groups can hydrolyze to form acetic acid, which may influence cellular processes such as proliferation and apoptosis. Furthermore, the silane component can enhance adhesion to biological tissues, which is crucial for applications in drug delivery and tissue engineering.

Biological Activity Studies

Recent studies have explored the biological effects of this compound, particularly its cytotoxicity and potential therapeutic applications.

Cytotoxicity Assays

In vitro cytotoxicity assays using various cell lines (e.g., HeLa, MCF-7) have demonstrated that this compound exhibits dose-dependent cytotoxic effects. The IC50 values varied between 50 to 150 µM depending on the cell type, indicating selective toxicity towards certain cancer cell lines while sparing normal cells.

Case Study: Polymer Applications

A notable application of this compound is in the development of biocompatible polymers for medical devices. For instance, polymers synthesized from this monomer have shown enhanced mechanical properties and biocompatibility when tested in animal models. The incorporation of silane groups improved the material’s hydrophilicity and reduced protein adsorption, which is advantageous for implants and drug delivery systems.

Data Table: Summary of Biological Activity Findings

The mechanisms through which this compound exerts its biological effects include:

- Cell Membrane Interaction : The silane component enhances interaction with lipid membranes, potentially disrupting membrane integrity.

- Reactive Oxygen Species (ROS) Generation : Studies suggest that treatment with this compound may lead to increased ROS production, contributing to cellular stress and apoptosis.

- Gene Expression Modulation : Preliminary data indicate changes in the expression levels of genes associated with apoptosis and cell proliferation upon treatment with this compound.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-(Tris(acetoxy)silyl)propyl methacrylate, and how do variations in temperature/catalysts affect yield?

- Methodology : Synthesis protocols involve multi-step reactions under inert atmospheres. For example:

- Step 1 : React methyl methacrylate with silane precursors (e.g., acetoxy trisiloxane derivatives) using trifluoromethanesulfonic acid (TFMSA) as a catalyst. Maintain temperatures between -15°C and 80°C to control side reactions .

- Step 2 : Purify via fractional distillation or column chromatography. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of methacrylate to silane) and inert gas purging to prevent hydrolysis .

- Data Table :

| Reaction Temp. (°C) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| 80 | TFMSA | 93.7 | 99.5 |

| 5–10 | HCl | 93.1 | 99.6 |

| -15–20 | H2SO4 | 83.0 | 99.5 |

Q. What safety protocols are critical when handling this compound in polymer synthesis?

- Key Precautions :

- Skin/Eye Protection : Use nitrile gloves (EN 374 standard) and sealed goggles to avoid irritation (GHS Category 2A/2B) .

- Ventilation : Operate in fume hoods with explosion-proof systems due to flammability risks (flash point: >100°C) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How does the compound’s solubility vary with solvents, and what purification methods are effective?

- Solubility Profile :

- High solubility : Acetone, benzene, ethers.

- Low solubility : Water, alcohols (due to hydrophobic siloxane groups) .

Advanced Research Questions

Q. How do surface free energy properties of this compound influence adhesion in polymer composites?

- Methodology : Apply the Owens-Wendt method to measure contact angles with polar (water) and non-polar (methylene iodide) liquids. Surface energy (γ) is partitioned into dispersive (γ^d) and polar (γ^p) components:

- Formula : γ = γ^d + γ^p.

- Experimental Data :

- γ^d = 22.3 mN/m, γ^p = 8.7 mN/m (for siloxane-modified acrylates) .

Q. What mechanisms drive cross-linking efficiency in silicone-acrylate hydrogels, and how does this compound enhance mechanical stability?

- Cross-Linking Mechanism : The methacrylate group enables UV-initiated radical polymerization, while siloxane bonds (Si-O-Si) provide flexibility.

- Performance Data :

- Hardness : Shore D hardness increases by 42% when used at 15 wt.% in ocular lenses .

- Swelling Resistance : Reduces water uptake by 30% in PBS (pH 7.4) compared to unmodified hydrogels .

Q. How do contradictory data on thermal stability arise, and what experimental factors resolve them?

- Contradictions : Reported decomposition temperatures range from 190°C to 250°C.

- Resolution :

- Sample Purity : Higher purity (>98%) delays decomposition by minimizing catalytic impurities .

- Atmosphere : Nitrogen environments increase thermal stability by 20–30°C compared to air .

Experimental Design & Data Analysis

Q. How can Taguchi orthogonal arrays optimize multi-component formulations containing this compound?

- Case Study : In silicone-acrylate nanocomposites, an L16 orthogonal array evaluated the impact of four factors:

- Factors : Concentration of methacrylate, MMA, POSS, dimethyl itaconate.

- Results : Methacrylate contributed 42% to hardness, while POSS added 13% .

- Statistical Tools : ANOVA analysis with Minitab® to rank factor significance.

Q. What analytical techniques validate structural integrity post-synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.